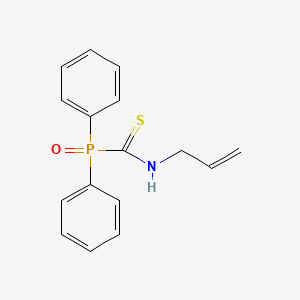
N-allyloxo(diphenyl)phosphoranecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyloxo(diphenyl)phosphoranecarbothioamide, also known as AOPT or NSC 620357, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPT is a phosphorothioate derivative that contains both an allyl group and a carbonyl group, making it an important molecule for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-allyloxo(diphenyl)phosphoranecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Physiologically, this compound has been shown to have anti-tumor activity and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-allyloxo(diphenyl)phosphoranecarbothioamide is its versatility, as it can be used for a variety of applications in different fields. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals. However, one of the limitations of this compound is its instability, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of N-allyloxo(diphenyl)phosphoranecarbothioamide. One direction is the synthesis of new derivatives of this compound that have improved properties for specific applications. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the use of this compound as a plant growth regulator and pesticide could be further explored, as it has the potential to be a safer and more environmentally friendly alternative to current chemicals.
Méthodes De Synthèse
The synthesis of N-allyloxo(diphenyl)phosphoranecarbothioamide can be achieved through a variety of methods, including the reaction of diphenylphosphine with allyl isothiocyanate, the reaction of diphenylphosphine with allyl isocyanate followed by thionation, and the reaction of diphenylphosphine with allyl isothiocyanate followed by oxidation. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific application.
Applications De Recherche Scientifique
N-allyloxo(diphenyl)phosphoranecarbothioamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been shown to have anti-tumor activity and to inhibit the growth of cancer cells. In agriculture, this compound has been used as a pesticide and as a plant growth regulator. In materials science, this compound has been used as a precursor for the synthesis of other compounds, such as metal complexes.
Propriétés
IUPAC Name |
1-diphenylphosphoryl-N-prop-2-enylmethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NOPS/c1-2-13-17-16(20)19(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVSXNBFUVMSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
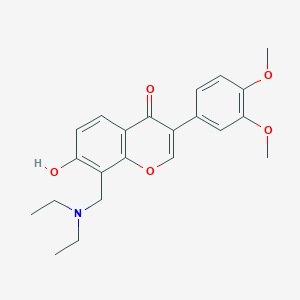
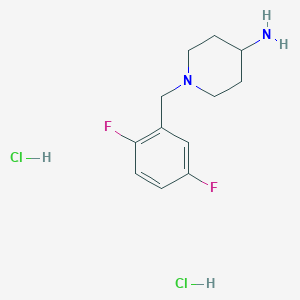
![4-[4-(4-Fluorophenyl)piperazinyl]-5-(4-methylphenyl)thiopheno[2,3-d]pyrimidine](/img/structure/B2610323.png)


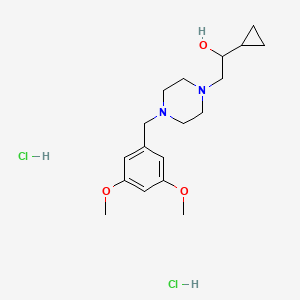
![7-{[(2-aminoethyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2610329.png)
![1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride](/img/structure/B2610331.png)

![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester](/img/structure/B2610335.png)
![5-methyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one; 7-methyl-3-sulfanyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2610337.png)
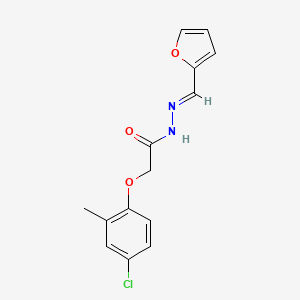
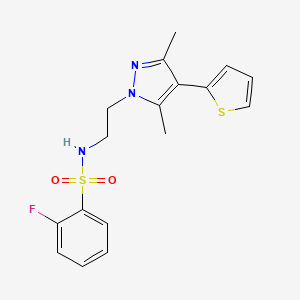
![2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2610340.png)
